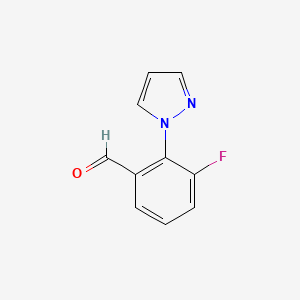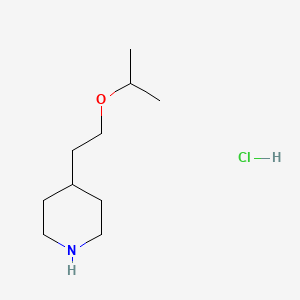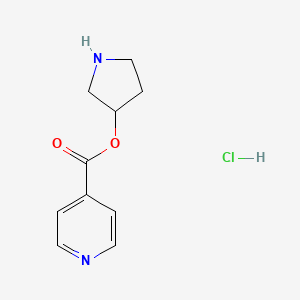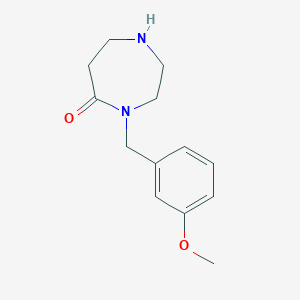![molecular formula C6H13NO2 B1394810 [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 1446409-57-9](/img/structure/B1394810.png)
[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol
Übersicht
Beschreibung
[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is commonly used in drug discovery and chemical biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol involves the reaction between pyrrolidine and formaldehyde using hydrochloric acid as a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol is used as a synthetic intermediate in the preparation of more complex molecules. It is valuable in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound has shown potential in enhancing insulin secretion and improving glucose tolerance in mice models, making it a candidate for the treatment of type 2 diabetes. It also exhibits anti-inflammatory and anti-cancer properties in preclinical studies.
Medicine: The compound’s ability to modulate biological pathways makes it a promising candidate for drug development. Its derivatives are being explored for their therapeutic potential in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol involves its interaction with specific molecular targets and pathways. For instance, it enhances insulin secretion by modulating the activity of pancreatic beta cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines. The compound’s anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple cyclic amine with similar structural features.
Piperidine: Another six-membered heterocycle with one nitrogen atom.
Morpholine: A heterocyclic amine with both nitrogen and oxygen atoms in the ring.
Uniqueness: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol is unique due to its dual hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERAZQFEFFXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


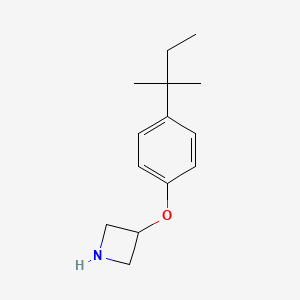
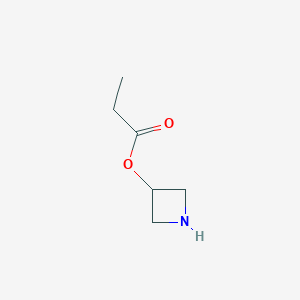
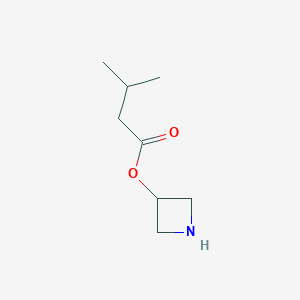
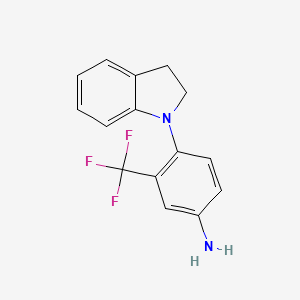
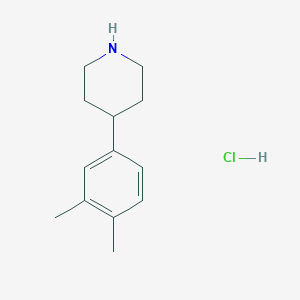
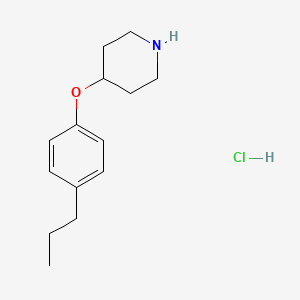
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
